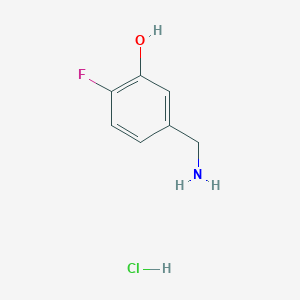
5-methylpyridine-3-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyridine-3-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C6H7Cl2NO2S and a molecular weight of 228.1. It is commonly used in various fields of research and industry due to its unique chemical properties. This compound typically appears as a white to pale yellow solid with a pungent odor and is soluble in organic solvents such as xylene and chloroform .
Preparation Methods
The synthesis of 5-methylpyridine-3-sulfonyl chloride hydrochloride involves several steps. One common method includes the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions often involve the use of sodium hypobromite under Hofmann amide degradation conditions to convert nicotinamides to 3-aminopyridines . The resulting pyridine-3-sulfonyl chlorides are then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
5-Methylpyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methylpyridine-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methylpyridine-3-sulfonyl chloride hydrochloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo substitution reactions with nucleophiles. This reactivity is utilized in the synthesis of complex organic molecules and pharmaceuticals .
Comparison with Similar Compounds
5-Methylpyridine-3-sulfonyl chloride hydrochloride can be compared with other pyridine-3-sulfonyl chlorides, such as:
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the methyl group at the 5-position.
2-Aminopyridine-3-sulfonyl chloride: Contains an amino group at the 2-position instead of a methyl group.
4-Methylpyridine-3-sulfonyl chloride: Has a methyl group at the 4-position instead of the 5-position.
The presence of the methyl group at the 5-position in this compound imparts unique chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
2444918-28-7 |
|---|---|
Molecular Formula |
C6H7Cl2NO2S |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



